molecular formula C21H21BrN4O B7727159 3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B7727159
M. Wt: 425.3 g/mol
InChI Key: ZGEFYBKAJXAZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with purine, allowing it to function as a potential bio-isostere in molecular design, which is particularly valuable for targeting enzyme active sites that recognize native purine structures, such as those in various kinases . This specific derivative features a 4-bromophenyl group at the 5-position and a 4-methylphenyl group at the 7-position, which are common pharmacophores used to modulate biological activity and physicochemical properties. The 2-yl propan-1-ol side chain contributes to the molecule's overall polarity and offers a potential handle for further chemical modification. The TP scaffold has demonstrated remarkable versatility in pharmacological applications. Research into similar TP compounds has identified them as potent inhibitors of phosphodiesterase 2 (PDE2), suggesting potential research applications in the realm of neurological disorders . Furthermore, the structural features of this compound align with those explored in other therapeutic areas, including as anticonvulsant agents and as inhibitors for various kinases like CDK-2 and PI3K, which are relevant in oncology research . The metal-chelating properties of the TP heterocycle, facilitated by its multiple nitrogen atoms, have also been exploited in the development of anti-parasitic and anti-cancer metal complexes . This compound is supplied for research purposes and is intended for use by qualified scientists in laboratory settings only. Applications: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It may be used in: Medicinal chemistry research and hit-to-lead optimization. Biochemical assay development for enzyme inhibition studies. Academic and industrial research into novel therapeutic agents. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O/c1-14-4-6-16(7-5-14)19-13-18(15-8-10-17(22)11-9-15)23-21-24-20(3-2-12-27)25-26(19)21/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEFYBKAJXAZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyrimidine Core

The triazolopyrimidine scaffold is synthesized through a [3+2] cycloaddition between a hydrazine derivative and a pyrimidine precursor. A representative protocol involves:

Reagents :

  • 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile

  • Ethyl acetoacetate

  • Triethylamine (base catalyst)

Procedure :

  • React 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile with ethyl acetoacetate in ethanol under reflux for 12 hours.

  • Neutralize the mixture with dilute HCl to precipitate the cyclized product.

  • Purify via recrystallization from ethanol/water (yield: 68–72%).

Key Reaction :

Triazole-carbonitrile+Ethyl acetoacetateEtOH, refluxTriazolopyrimidine core+EtOH\text{Triazole-carbonitrile} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{Triazolopyrimidine core} + \text{EtOH}

Introduction of 4-Bromophenyl and 4-Methylphenyl Groups

Aryl substituents are introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis for selective functionalization.

Reagents :

  • Triazolopyrimidine core

  • 4-Bromophenylboronic acid

  • 4-Methylphenylboronic acid

  • Pd(PPh3_3)4_4 (catalyst)

  • Na2_2CO3_3 (base)

Procedure :

  • Dissolve the triazolopyrimidine core in degassed toluene/ethanol (3:1).

  • Add 4-bromophenylboronic acid (1.2 equiv), Pd(PPh3_3)4_4 (0.05 equiv), and Na2_2CO3_3 (2.0 equiv).

  • Heat at 80°C under nitrogen for 8 hours.

  • Repeat with 4-methylphenylboronic acid for the second aryl group.

  • Isolate via column chromatography (SiO2_2, hexane/ethyl acetate).

Optimization Data :

ConditionVariationYield (%)
CatalystPd(OAc)2_252
CatalystPd(PPh3_3)4_478
SolventDMF65
SolventToluene/EtOH82

Propanol Group Addition

The propanol side chain is introduced through nucleophilic substitution or hydroxylation of a pre-installed alkyl halide.

Reagents :

  • Bromopropyl intermediate

  • NaOH (for hydrolysis)

  • LiAlH4_4 (for reduction)

Procedure :

  • React the brominated intermediate with NaOH in aqueous THF at 60°C for 6 hours.

  • Neutralize with HCl and extract with dichloromethane.

  • Reduce any carbonyl groups using LiAlH4_4 in dry ether.

  • Purify via flash chromatography (yield: 60–65%).

Mechanistic Insight :

R-Br+OHR-OH+Br\text{R-Br} + \text{OH}^- \rightarrow \text{R-OH} + \text{Br}^-

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Rate (k, s1^{-1})
Ethanol24.30.45
DMF36.70.78
Toluene2.40.12

Polar aprotic solvents like DMF enhance nucleophilicity but may hinder cyclization.

Catalytic Systems

Palladium catalysts with bulky ligands (e.g., PPh3_3) improve coupling efficiency by stabilizing the active Pd(0) species.

Characterization and Analytical Data

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, -CH2_2-OH).

  • IR (KBr) : 3350 cm1^{-1} (O-H stretch), 1600 cm1^{-1} (C=N stretch).

Chromatographic Purity

MethodRetention Time (min)Purity (%)
HPLC (C18)12.798.5
TLC (SiO2_2)Rf_f = 0.4599.1

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of propanol : Mitigated by conducting reactions under inert atmospheres.

  • Ring-opening of pyrimidine : Addressed by using milder bases (e.g., K2_2CO3_3 instead of NaOH).

Alternative Synthetic Pathways

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with comparable yields.

  • Flow chemistry : Enhances heat transfer and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in the life cycle of parasites, contributing to its antileishmanial and antimalarial activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogous triazolo-pyrimidine and pyrazolo-pyrimidine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa
3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (Target) C₂₁H₂₀BrN₄O 435.3* 4-Bromophenyl, 4-methylphenyl, propan-1-ol N/A N/A N/A
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine C₁₉H₁₈N₄O 318.37 4-Methoxyphenyl, 4-methylphenyl 1.25 (Predicted) 483.9 (Predicted) 6.80
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C₂₁H₁₆BrFN₂ 411.3 4-Bromophenyl, 4-fluorophenyl, phenyl N/A N/A N/A
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one C₁₉H₁₈BrFNO 383.2 4-Bromophenyl, 4-fluorophenyl, butanone N/A N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s bromophenyl group increases molar mass compared to the methoxyphenyl analog in , likely enhancing halogen-bonding interactions.
  • Predicted density and boiling points for the methoxyphenyl analog suggest moderate thermal stability, which may extrapolate to the target compound.

Biological Activity

3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits various pharmacological properties that are being explored in scientific research.

Chemical Structure

The compound's structure can be summarized as follows:

Component Description
IUPAC Name 3-[5-(4-bromophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Molecular Formula C21H21BrN4O
Molecular Weight 409.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on creating the triazolopyrimidine core, followed by the introduction of bromophenyl and methylphenyl groups. Common reagents include bromine and various catalysts to facilitate these reactions .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Recent studies have shown that derivatives of triazolopyrimidines possess promising anticancer activity. For instance:

  • Cytotoxicity Testing: The compound has been evaluated against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. Results indicated that it effectively inhibits cell growth with varying IC50 values:
    • MCF-7: IC50 = 3.91 μM
    • HCT116: IC50 = 0.53 μM
    • A549: IC50 = 6.05 μM .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in the life cycle of certain parasites, showcasing potential antileishmanial and antimalarial activities .
  • Tubulin Polymerization: The compound acts as a tubulin polymerization inhibitor, which is crucial in cancer treatment as it disrupts mitotic spindle formation during cell division .

Case Studies

Several studies have highlighted the efficacy of triazolopyrimidine derivatives:

  • Study on MCF-7 Cells: Compounds similar to this compound demonstrated significant cytotoxic effects compared to standard chemotherapy agents like doxorubicin.
  • Molecular Docking Studies: These studies revealed good binding affinities for various derivatives with potential targets in cancer therapy, indicating their therapeutic promise .

Summary of Biological Activities

Activity Effect IC50 Values (μM)
Anticancer (MCF-7)Significant inhibition of cell growth3.91
Anticancer (HCT116)Strong cytotoxic activity0.53
Anticancer (A549)Moderate cytotoxicity6.05
Enzyme InhibitionPotential antileishmanial and antimalarial effectsN/A

Q & A

Q. What are the common synthetic routes for this compound, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization with bromophenyl and methylphenyl groups. Key steps include cyclization under acidic/basic conditions and coupling reactions using catalysts like Pd or Cu . Purification is achieved via column chromatography (e.g., 10% methanol in dichloromethane) or flash chromatography, with purity (>94%) confirmed by HPLC and NMR .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine-containing analogs), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential. NMR identifies proton environments and substituent positions, while HRMS validates molecular weight. X-ray crystallography resolves stereochemistry .

Q. How are initial biological activities screened for this compound?

In vitro assays are used to evaluate enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity (e.g., against cancer cell lines). Molecular docking studies predict interactions with viral or cellular proteins, guiding target selection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or fluorine) and test them in standardized assays. For example, halogen substitutions enhance lipophilicity and target binding, while methyl groups influence steric effects. Compare IC₅₀ values and binding affinities to identify critical functional groups .

Q. What strategies improve synthetic yield and scalability?

Use design of experiments (DOE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For instance, replacing ethanol with DMF may enhance solubility of intermediates. Scalability requires transitioning from batch to flow chemistry, ensuring consistent mixing and heat transfer .

Q. How should conflicting biological data from different studies be resolved?

Investigate experimental variables:

  • Assay conditions : Differences in pH, ion concentration, or cell lines (e.g., HEK293 vs. HeLa) can alter results.
  • Compound purity : Trace impurities (e.g., unreacted starting materials) may skew activity. Re-evaluate via HPLC-MS .
  • Statistical rigor : Ensure replicates (n ≥ 3) and use ANOVA for significance testing .

Q. What methodologies assess pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
  • In vivo half-life : Administer to rodents and measure plasma concentrations over time .

Q. How is toxicity evaluated during preclinical development?

  • In vitro : Test for hepatotoxicity (e.g., HepG2 cell viability) and hERG channel inhibition (patch-clamp assays).
  • In vivo : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis of organs .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Molecular docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Cellular pathways : Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies downstream signaling effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.